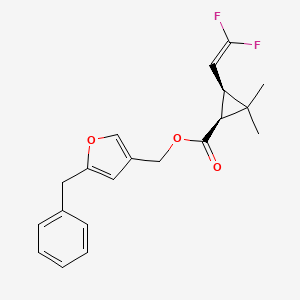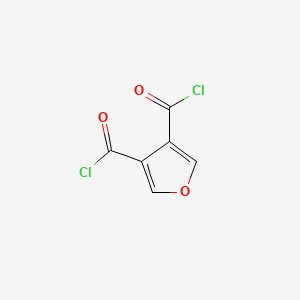
Furan-3,4-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-3,4-dicarbonyl dichloride: is an organic compound derived from furan, a five-membered aromatic heterocycle containing one oxygen atom. This compound is characterized by the presence of two acyl chloride groups attached to the 3rd and 4th positions of the furan ring. Furan derivatives, including this compound, are known for their reactivity and versatility in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Furan-3,4-dicarbonyl dichloride can be synthesized through the chlorination of furan-3,4-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of furan derivatives often involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds. This method is widely used due to its efficiency and the availability of starting materials .
Análisis De Reacciones Químicas
Types of Reactions: Furan-3,4-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-3,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the acyl chloride groups to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the chloride groups with other nucleophiles, such as amines or alcohols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as ammonia (NH₃) or primary amines (RNH₂) are employed under basic conditions
Major Products:
Oxidation: Furan-3,4-dicarboxylic acid.
Reduction: Furan-3,4-dimethanol or furan-3,4-dialdehyde.
Substitution: Furan-3,4-diamide or furan-3,4-dialcohol
Aplicaciones Científicas De Investigación
Chemistry: Furan-3,4-dicarbonyl dichloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, furan derivatives are explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound serves as a precursor for the synthesis of bioactive molecules .
Industry: The compound is used in the production of polymers, resins, and other materials. Its reactivity makes it valuable in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of furan-3,4-dicarbonyl dichloride involves its reactivity towards nucleophiles. The acyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent .
Comparación Con Compuestos Similares
Furan-2,5-dicarbonyl dichloride: Similar structure but with acyl chloride groups at the 2nd and 5th positions.
Furan-2,3-dicarbonyl dichloride: Acyl chloride groups at the 2nd and 3rd positions.
Thiophene-3,4-dicarbonyl dichloride: Similar structure with sulfur replacing the oxygen in the furan ring
Uniqueness: Furan-3,4-dicarbonyl dichloride is unique due to the positioning of the acyl chloride groups, which influences its reactivity and the types of products formed in chemical reactions. Its specific reactivity profile makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
52762-41-1 |
|---|---|
Fórmula molecular |
C6H2Cl2O3 |
Peso molecular |
192.98 g/mol |
Nombre IUPAC |
furan-3,4-dicarbonyl chloride |
InChI |
InChI=1S/C6H2Cl2O3/c7-5(9)3-1-11-2-4(3)6(8)10/h1-2H |
Clave InChI |
VUZTVYLBZJRFKP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CO1)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


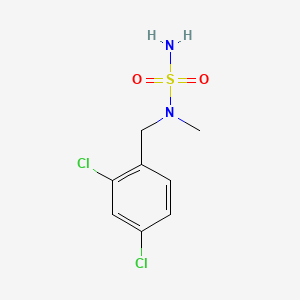
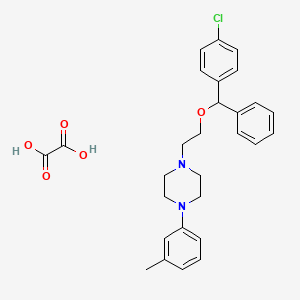

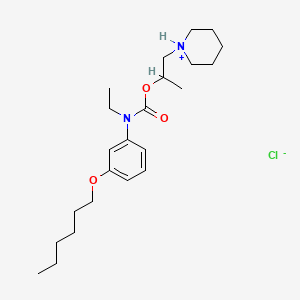


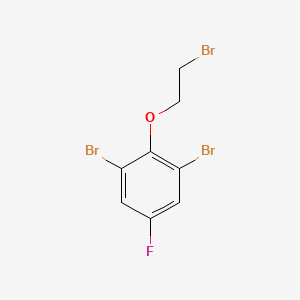
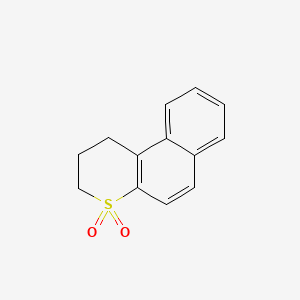
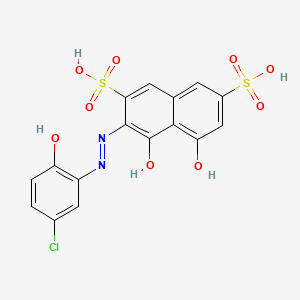
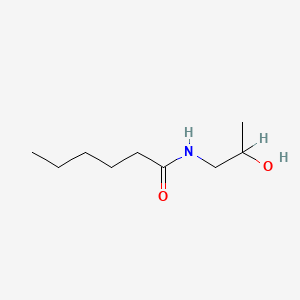

![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)

